molecular formula C21H24N4O5S2 B2625361 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 361481-87-0

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2625361
CAS No.: 361481-87-0
M. Wt: 476.57
InChI Key: HPTRQYGGCRNYKM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.72 (d, J = 5.2 Hz, 2H, pyridyl H-2/H-6).
    • δ 8.15 (s, 1H, thiazole H-5).
    • δ 7.92–7.85 (m, 4H, benzamide H-2/H-3/H-5/H-6).
    • δ 3.56 (t, J = 6.0 Hz, 4H, -OCH₂CH₂O-).
    • δ 3.32 (s, 6H, -OCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 167.4 (amide C=O).
    • δ 152.1 (thiazole C-2).
    • δ 149.8 (pyridyl C-4).
    • δ 58.9 (-OCH₂CH₂O-).
    • δ 51.2 (-OCH₃).

Infrared (IR) Spectroscopy

  • Key bands (cm⁻¹) :
    • 1685 (C=O stretch, amide I).
    • 1340 and 1155 (asymmetric/symmetric S=O stretch).
    • 1245 (C-N stretch, sulfamoyl).
    • 1100 (C-O-C ether).

UV-Vis Spectroscopy

  • λₘₐₘ (MeOH) : 274 nm (π→π* transition, aromatic rings), 320 nm (n→π* transition, amide and thiazole).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c1-29-13-11-25(12-14-30-2)32(27,28)18-5-3-17(4-6-18)20(26)24-21-23-19(15-31-21)16-7-9-22-10-8-16/h3-10,15H,11-14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTRQYGGCRNYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:

    Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Introduction of the Pyridine Moiety: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridine ring to the thiazole core.

    Attachment of the Benzamide Core: The benzamide core can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, followed by the attachment of the methoxyethyl substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxyethyl groups.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings or the sulfamoyl group.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may be used in studies of enzyme inhibition or as a probe for biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide will depend on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s 4-position substituent significantly impacts activity. Key analogs include:

Compound Name Substituent on Thiazole Key Findings Reference
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-nitrophenyl Demonstrated 119.09% activity in plant growth modulation assays (p < 0.05)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 4-methylphenyl Higher molecular weight (505.604 vs. 591.742) compared to morpholine analogs
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Pyridin-4-yl Contains morpholine-sulfonyl instead of bis(2-methoxyethyl)sulfamoyl

Key Insight : The pyridin-4-yl group (as in the parent compound) may enhance binding to biological targets due to its aromatic nitrogen, which can participate in hydrogen bonding or π-π interactions. Nitro groups (electron-withdrawing) reduce activity compared to methyl or methoxy groups (electron-donating) .

Variations in the Sulfamoyl Group

The sulfamoyl moiety’s substitution pattern affects solubility and target affinity:

Compound Name Sulfamoyl Substituent Biological Activity Reference
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl-ethyl Antifungal activity against C. albicans
4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide Diisobutyl No direct activity data; structural similarity suggests potential bioavailability
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Diallyl Unknown activity; synthetic feasibility noted

Key Insight : Bis(2-methoxyethyl) groups likely enhance solubility due to ether linkages, whereas bulkier substituents (e.g., cyclohexyl, diisobutyl) may improve membrane permeability but reduce water solubility .

Heterocycle Core Modifications

Replacing the thiazole ring with other heterocycles alters activity profiles:

Compound Name Heterocycle Core Activity Profile Reference
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole Antifungal (thioredoxin reductase inhibition)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole Anticancer (cervical cancer cell inhibition)
2-{4-methoxy-3-[(1E)-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl] phenyl}benzamide (EMAC2060) Thiazole-hydrazine Lower synthetic yield (<80%)

Key Insight : Thiazole derivatives generally exhibit higher synthetic yields compared to hydrazine-based analogs (e.g., EMAC2060). The 1,3,4-oxadiazole core (LMM5) shows promise in antifungal applications, while imidazole derivatives (e.g., ) are more suited for anticancer research.

Physicochemical and Structural Comparisons

Property Parent Compound Morpholine Analog Nitrophenyl Analog
Molecular Weight 505.604 g/mol 270.81 g/mol (simpler structure) 505.604 g/mol (same as parent)
Solubility Likely moderate (ether linkages) High (polar morpholine group) Low (nitro group reduces polarity)
Synthetic Yield Not explicitly reported High (>95% purity) Not reported

Key Insight : The parent compound’s bis(2-methoxyethyl)sulfamoyl group balances solubility and lipophilicity, making it more versatile than nitro-substituted analogs in biological systems.

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound incorporates a sulfamoyl group and a benzothiazole moiety, which are known for their therapeutic properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H23N3O5S\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{5}\text{S}

This structure features:

  • A sulfamoyl group which enhances solubility and biological activity.
  • A benzothiazole moiety known for its role in various pharmacological actions.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfamoyl group facilitates binding to these targets, modulating their activity. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial properties through inhibition of bacterial growth.
  • Enzyme inhibition , particularly targeting acetylcholinesterase and urease, which are crucial in various physiological processes .

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against Gram-positive bacteria and fungi.
Enzyme Inhibition Inhibits acetylcholinesterase (AChE) and urease, impacting neurotransmission and urea cycle.
Anticancer Potential to inhibit cancer cell proliferation through apoptosis induction.
Anti-inflammatory May reduce inflammation by modulating immune responses.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfamoyl derivatives, including this compound. Results indicated significant activity against several bacterial strains, particularly those resistant to conventional antibiotics .

Enzyme Inhibition Studies

Research focused on enzyme inhibition demonstrated that this compound effectively inhibited acetylcholinesterase with an IC50 value comparable to established inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is impaired .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways mediated by reactive oxygen species (ROS) generation, leading to cell cycle arrest and subsequent cell death .

Comparison with Similar Compounds

The biological activities of this compound were compared with other sulfamoyl compounds:

Compound Antimicrobial Activity Enzyme Inhibition (AChE) Anticancer Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[pyridin-4-yl]benzamideHighModerateHigh
4-[sulfamoyl]-N-(substituted benzamide)ModerateLowModerate

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions involving sulfamoyl groups .
  • Temperature : Stepwise heating (e.g., 60–80°C for sulfamoylation, 100–120°C for benzamide coupling) minimizes side reactions .
  • Catalysts : Triethylamine or DMAP can accelerate amide bond formation between the sulfamoyl and thiazole moieties .
  • Purity validation : Post-synthesis, HPLC (≥95% purity) and NMR (to confirm absence of unreacted intermediates) are essential .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer : A multi-technique approach is recommended:

  • 1H/13C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, thiazole C-2 at δ 165–170 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 513.12) and detects isotopic patterns .
  • IR spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications to the sulfamoyl or thiazole groups enhance bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Sulfamoyl substituents : Replacing methoxyethyl groups with chloroethyl (as in ) increases electrophilicity, potentially improving target binding .
  • Thiazole modifications : Introducing electron-withdrawing groups (e.g., fluoro at C-4 of thiazole) enhances metabolic stability .
  • In silico docking : Use tools like AutoDock to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for apoptosis assays) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 ranges for antimicrobial activity: 2–50 μM) .
  • Crystallography : Determine if polymorphic forms (e.g., differing crystal packing) alter bioactivity .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Methodological Answer :

  • In vitro :
  • Microsomal stability assays : Human liver microsomes with LC-MS/MS quantify metabolic degradation .
  • Caco-2 permeability : Predicts intestinal absorption (target Papp > 1 × 10⁻⁶ cm/s) .
  • In vivo :
  • Rodent models : Administer 10–50 mg/kg orally; monitor plasma levels via LC-MS to calculate AUC and half-life .

Data Analysis and Experimental Design

Q. What strategies minimize batch-to-batch variability during large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression in real time .
  • Design of Experiments (DoE) : Optimize parameters (e.g., solvent ratio, stirring rate) via factorial design .
  • Quality control : Implement DSC to detect polymorphic impurities (>98% crystallinity required) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 knockouts : Silence putative targets (e.g., EGFR) to confirm pathway specificity .
  • Thermal shift assays : Measure protein melting temperature shifts (ΔTm > 2°C indicates binding) .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators) .

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